molecular formula C28H39ClN4O3S2 B6527350 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride CAS No. 1135216-73-7

4-[cyclohexyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride

Cat. No.: B6527350
CAS No.: 1135216-73-7
M. Wt: 579.2 g/mol
InChI Key: VWMFJHZTXUWRNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzamide group could be introduced through a reaction with benzoic acid and an amine. The benzothiazole group could be synthesized through a reaction of o-aminothiophenol and a suitable electrophile. The sulfamoyl group could be introduced through a reaction with a sulfonyl chloride. The dimethylamino group could be introduced through a reaction with a suitable amine and a halogenated compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzamide and benzothiazole groups are aromatic and planar, while the cyclohexyl group is aliphatic and can adopt various conformations . The sulfamoyl and dimethylamino groups are polar and could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the benzamide group could undergo hydrolysis to yield benzoic acid and an amine. The benzothiazole group could undergo electrophilic aromatic substitution reactions. The sulfamoyl group could undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature, given its molecular weight. The presence of several polar functional groups suggests that it would be soluble in polar solvents .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed as a drug. Alternatively, it could be used as a starting point for the synthesis of other complex organic molecules .

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O3S2.ClH/c1-20-12-17-25-26(21(20)2)29-28(36-25)32(19-9-18-30(3)4)27(33)22-13-15-24(16-14-22)37(34,35)31(5)23-10-7-6-8-11-23;/h12-17,23H,6-11,18-19H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMFJHZTXUWRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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